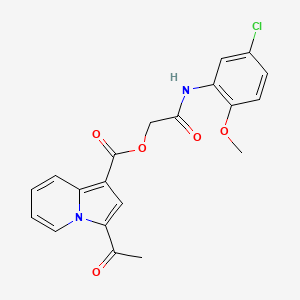

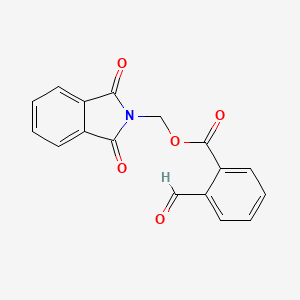

![molecular formula C14H12N2O2 B2896789 3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine CAS No. 79752-06-0](/img/structure/B2896789.png)

3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine” is a derivative of “10,11-dihydro-5H-dibenzo[B,F]azepine”, which is also known as iminostilbene . It is a tricyclic amine with a seven-membered ring . It is commonly used as an intermediate or a starting material in the synthesis of many anticonvulsant drugs .

Molecular Structure Analysis

The molecular formula of “10,11-dihydro-5H-dibenzo[B,F]azepine” is C14H13N . Its molecular weight is 195.2597 . The structure is available as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The parent compound, “10,11-dihydro-5H-dibenzo[B,F]azepine”, is a solid at 20°C . Its melting point ranges from 106 to 110°C .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The synthesis of 10,11-Dihydro-5H-dibenzo[b,f]azepine and its derivatives is a fundamental area of research. These compounds are synthesized through various methods, including the use of starting materials like o-nitrotoluene, which undergo processes like condensation, hydrogenation reduction, and ring closure reactions to produce dihydro 5H dibenzo[b,f]azepine with considerable yields (W. Ji, 2002). Furthermore, substituted 10,11-dihydro-5H-dibenz[b,f]azepines are synthesized as key synthons for pharmaceutically active compounds, utilizing commercially available 2-bromotoluenes or 2-nitrotoluenes. This synthesis includes steps such as α-bromination, reaction with triethylphosphite, and hydrogenation to produce the amino derivatives, which are then transformed into formamides before the final ring-closing step (T. K. Jørgensen et al., 1999).

Advanced Applications and Derivatives

Research into diastereoisomeric forms of derivatives such as 11-ethyl-6,11-dihydro-5H-dibenzo[b,e]azepine-6-carboxamide has been conducted to explore their potential in synthesizing analogues of anti-allergenic, antidepressant, and antihistaminic drugs. This work includes the synthesis of diastereoisomers through acid-catalyzed intramolecular Friedel-Crafts cyclization, demonstrating the compounds' relevance in medicinal chemistry (Lina M Acosta Quintero et al., 2016).

Additionally, the metabolism of carbamazepine, a compound closely related to 3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine, has been studied to understand the steric course of enzymatic hydrolysis of its 10,11-epoxide. This research is crucial for comprehending the metabolic pathways and potential therapeutic applications of carbamazepine and its analogues (G. Bellucci et al., 1987).

Direcciones Futuras

Mecanismo De Acción

Target of Action

It is structurally similar to dibenz[b,f]azepine derivatives , which are known to interact with various receptors in the nervous system.

Mode of Action

Based on its structural similarity to other dibenz[b,f]azepine derivatives , it may interact with its targets by binding to the active sites of the receptors, thereby modulating their activity.

Biochemical Pathways

Dibenz[b,f]azepine derivatives are known to affect various neurotransmitter systems , which could lead to downstream effects on neuronal signaling and synaptic transmission.

Pharmacokinetics

The molecular weight of the compound is 19526 , which could influence its bioavailability and distribution in the body.

Result of Action

Based on its structural similarity to other dibenz[b,f]azepine derivatives , it may modulate neuronal activity and synaptic transmission, potentially leading to changes in behavior or cognition.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 3-Nitro-10,11-dihydro-5H-dibenzo[B,F]azepine. For instance, the compound has a melting point of 105-108 °C , which could affect its stability under different environmental conditions.

Propiedades

IUPAC Name |

2-nitro-6,11-dihydro-5H-benzo[b][1]benzazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2/c17-16(18)12-8-7-11-6-5-10-3-1-2-4-13(10)15-14(11)9-12/h1-4,7-9,15H,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYVVQQSEAQRXHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2NC3=C1C=CC(=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(2-Pyrazol-1-ylethyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2896707.png)

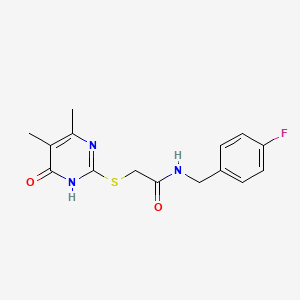

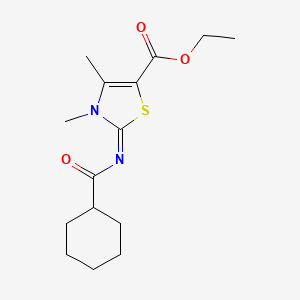

![2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)butanoic acid](/img/structure/B2896708.png)

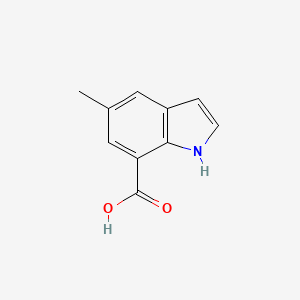

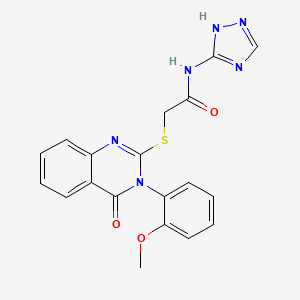

![1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B2896711.png)

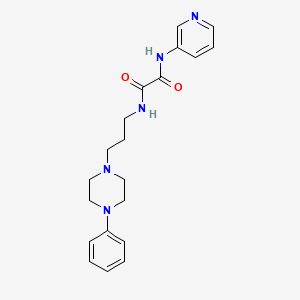

![2-oxo-N-(4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2896715.png)

![6-Fluoro-4-hydroxy-N-[(4-methoxyphenyl)methyl]quinoline-3-carboxamide](/img/structure/B2896722.png)

![2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2896725.png)

![1-[(5-Bromo-2-ethoxyphenyl)methyl]piperazine;dihydrochloride](/img/structure/B2896729.png)